molecular formula C21H20O11 B150534 Rhodionin CAS No. 85571-15-9

Rhodionin

Cat. No.: B150534
CAS No.: 85571-15-9
M. Wt: 448.4 g/mol
InChI Key: CIAXXTSXVCLEJK-JOEVVYSCSA-N
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Mechanism of Action

Target of Action

Rhodionin, a natural compound of flavonoid glucosides, primarily targets Sortase A (SrtA), a virulence factor in Staphylococcus aureus . SrtA plays a crucial role in the ability of methicillin-resistant Staphylococcus aureus (MRSA) to invade the host .

Mode of Action

this compound effectively inhibits the activity of SrtA without affecting the survival and growth of bacteria . It reduces the adhesion of S. aureus to fibrinogen, thereby decreasing the capacity of protein A (SpA) on the bacterial surface and biofilm formation . Fluorescence quenching and molecular docking studies have confirmed that this compound directly binds to the SrtA molecule .

Biochemical Pathways

this compound prominently attenuates the virulence-related phenotype of SrtA . This leads to a reduction in the adhesion of S. aureus to fibrinogen, which in turn decreases the capacity of protein A (SpA) on the bacterial surface and biofilm formation . These changes in the biochemical pathways contribute to the compound’s potent anti-infective properties.

Pharmacokinetics

It’s known that rhodiola rosea, the plant from which this compound is derived, has strong antioxidant activity . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

this compound shows a significant protective effect on a mice pneumonia model and improves the survival rate of mice . It achieves efficacy in the treatment of MRSA-induced infections, which holds promising potential to be developed into a candidate used for MRSA-related infections .

Action Environment

Rhodiola, the plant from which this compound is derived, grows at a height of around 4000–5000 m above the sea level with a low temperature of around −10 °C . Their survival in such harsh conditions is due to their adaptation in that environment as well as the kind of compounds these plants produce in their biological mechanism . This suggests that environmental factors may influence the action, efficacy, and stability of this compound, although more research is needed to confirm this.

Chemical Reactions Analysis

Types of Reactions: Rhodionin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Comparison with Similar Compounds

Rhodionin is unique among flavonoid glycosides due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its potent anti-inflammatory and antimicrobial activities, making it a valuable compound for various therapeutic applications.

Properties

IUPAC Name

3,5,8-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c1-7-13(24)16(27)18(29)21(30-7)31-11-6-10(23)12-15(26)17(28)19(32-20(12)14(11)25)8-2-4-9(22)5-3-8/h2-7,13,16,18,21-25,27-29H,1H3/t7-,13-,16+,18+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAXXTSXVCLEJK-JOEVVYSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85571-15-9
Record name Rhodionin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85571-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodionin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085571159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,8-Trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-α-L-mannopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name RHODIONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889FQ29409
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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